Tetrahydrothiophene-2-carboxylic acid

Proline dehydrogenase (PRODH) Photopharmacology Covalent inhibitor

Tetrahydrothiophene-2-carboxylic acid is a sulfur-containing proline analog offering distinct binding modes for cancer metabolism probe development. • Telomerase inhibitor: IC50 52-63 nM (HEK293T TRAP), MW 132 fragment with elaboration potential. • Light-activatable PRODH inactivator: ~100-fold potency shift under illumination (IC50 22.4 µM), enabling spatiotemporal control. • Crystallographically validated PYCR1 fragment (PDB 8TD5, 1.81 Å) for structure-guided optimization. • Racemic form enables enzymatic resolution to (2R) enantiomer at multikilogram scale, de-risking clinical supply.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
CAS No. 19418-11-2
Cat. No. B103254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrothiophene-2-carboxylic acid
CAS19418-11-2
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC1CC(SC1)C(=O)O
InChIInChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
InChIKeyMZOYMQRKTJRHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrothiophene-2-carboxylic acid: Key Differentiators for Sourcing


Tetrahydrothiophene-2-carboxylic acid (thiolane-2-carboxylic acid) is a sulfur-containing, saturated five-membered heterocyclic carboxylic acid (C5H8O2S, MW 132.18) [1]. It serves as a conformationally restricted analog of the amino acid L-proline, retaining the carboxylate anchor while replacing the pyrrolidine nitrogen with a sulfur atom [2]. This bioisosteric replacement fundamentally alters its electronic profile, hydrogen-bonding capacity, and metabolic susceptibility relative to natural proline, creating quantifiable differences in enzyme binding kinetics, selectivity, and inactivation mechanisms across multiple high-value therapeutic targets including PYCR1, PRODH, and GABA aminotransferase [3].

Why Tetrahydrothiophene-2-carboxylic acid Cannot Be Replaced by Proline Analogs


The tetrahydrothiophene ring is structurally distinct from its oxygen (tetrahydrofuran) and nitrogen (pyrrolidine) counterparts; the larger sulfur atom introduces longer C–S bond lengths and a lower electronegativity that alters ring pucker, polarizability, and non-covalent interactions (e.g., S···O interactions with backbone carbonyls) in enzyme active sites [1]. Simple replacement with other proline analogs—such as L-proline, L-pipecolic acid, or S-(−)-tetrahydro-2-furoic acid—fails to replicate these interaction fingerprints, resulting in markedly different inhibition constants, inactivation kinetics, and, in the case of PRODH, the complete loss of the photoinducible covalent inactivation mechanism unique to S-heterocycles [2].

Tetrahydrothiophene-2-carboxylic acid Performance vs. Enzyme Analogs


Light-Dependent PRODH Inactivation

In a direct crystallographic and kinetic comparison, tetrahydrothiophene-2-carboxylate (compound 5) and 1,3-dithiolane-2-carboxylate (compound 4) were both confirmed to undergo light-induced decarboxylation and covalent attachment to FAD N5 in the PRODH active site, as revealed by X-ray structures at 1.52–1.85 Å resolution [1]. Under dark conditions, tetrahydrothiophene-2-carboxylate acts as a classical reversible inhibitor with an apparent IC50 of 2.3 mM. Exposure to white light transforms the inhibition profile: the apparent IC50 decreases steadily with illumination time, dropping to 22.4 µM after 45 minutes, and is modeled to reach a theoretical minimum IC50 of 32 ± 8 µM [2]. In contrast, the oxygen-containing analog S-(–)-tetrahydro-2-furoic acid does not participate in light-dependent inactivation, highlighting the unique reactivity conferred by the sulfur heteroatom [3]. This photoswitchable inactivation provides a novel mechanism for spatiotemporally controlled enzyme inhibition.

Proline dehydrogenase (PRODH) Photopharmacology Covalent inhibitor Light-dependent inactivation

GABA-AT Inactivator Efficiency vs. Vigabatrin

Although the parent compound tetrahydrothiophene-2-carboxylic acid itself lacks the 4-amino group required for GABA-AT inactivation, the tetrahydrothiophene scaffold serves as the critical conformationally restricted core that drives the 8-fold superior inactivation efficiency of compound 17 (2S,4S)-4-aminotetrahydrothiophene-2-carboxylic acid relative to the clinical standard vigabatrin [1]. Compound 17 exhibits an inhibition constant KI of 0.182 mM and an inactivation rate constant kinact of 0.17 min⁻¹, yielding a second-order rate constant kinact/KI of 0.93 min⁻¹·mM⁻¹, compared to (S)-vigabatrin values of KI = 3.2 mM, kinact = 0.37 min⁻¹, and kinact/KI = 0.11 min⁻¹·mM⁻¹ [2]. The 8-fold higher overall inactivation efficiency (0.93 vs. 0.11 min⁻¹·mM⁻¹) arises primarily from a 17.6-fold tighter binding affinity (KI = 0.182 mM vs. 3.2 mM) rather than a faster inactivation rate, demonstrating that the tetrahydrothiophene ring topology is optimal for GABA-AT active-site complementarity [3]. The tetrahydrofuran analog 18 shows only half the efficiency of vigabatrin (kinact/KI = 0.05 min⁻¹·mM⁻¹), confirming that the sulfur atom in the ring, not simply the ring constraint, is responsible for the enhanced binding.

GABA aminotransferase (GABA-AT) Epilepsy Mechanism-based inactivation Conformationally restricted analog

PYCR1 Active-Site Binding vs. L-Proline

Tetrahydrothiophene-2-carboxylic acid has been co-crystallized with human PYCR1 in complex with NADH, yielding a high-resolution X-ray structure (1.81 Å, PDB: 8TD5) that confirms direct binding in the proline substrate pocket [1]. This structural snapshot was captured as part of a systematic fragment-based screening campaign of 71 low-molecular-weight compounds that identified three competitive inhibitors with affinities ≤100 µM [2]. Within the same study, 1,3-dithiolane-2-carboxylic acid was co-crystallized with PYCR1 (PDB: 8TD4), establishing that variations in the S-heterocycle ring generate distinct conformations and hydrogen-bonding geometries around the heteroatom [3]. While the parent compound tetrahydrothiophene-2-carboxylic acid is confirmed to bind in the substrate pocket, its competitive inhibition parameter (apparent Ki from competitive inhibition assay) was not explicitly reported in the published screen; by contrast, the oxygen analog (S)-tetrahydro-2H-pyran-2-carboxylic acid demonstrated an apparent Ki of 70 µM and 30-fold specificity for PYCR1 over isoform 3 [4]. The structurally validated co-crystal of tetrahydrothiophene-2-carboxylic acid with PYCR1 provides a discovery starting point that differs from the pyran and piperidine series in its S-mediated interactions, which can be exploited for affinity optimization via structure-based drug design.

PYCR1 Proline biosynthesis Cancer metabolism X-ray crystallography NADH-dependent oxidoreductase

Scalable Enzymatic Resolution for Chiral Intermediate

Racemic tetrahydrothiophene-2-carboxylic acid has been successfully resolved enzymatically at multikilogram manufacturing scale to install the (2R) stereocenter, a critical chiral intermediate for a novel CXCR antagonist pharmaceutical candidate [1]. The enzymatic resolution approach was specifically selected over classical diastereomeric salt resolution because it provided higher enantiomeric excess and was amenable to kilogram-scale manufacturing with a well-established enzyme recycling protocol [2]. In contrast, the analogous (R)-tetrahydrofuran-2-carboxylic acid requires alternative resolution conditions due to the differing steric and electronic environment of oxygen, and the piperidine analog L-pipecolic acid is commercially available as a single enantiomer from the chiral pool, eliminating the need for resolution—but also limiting the accessible chemical space around the heteroatom. The demonstrated scalability of the enzymatic resolution process makes racemic tetrahydrothiophene-2-carboxylic acid a preferred bulk procurement form for industrial programs, since both enantiomers can be obtained from the same batch via a validated, scalable process.

Process chemistry Enzymatic resolution Chiral building block CXCR antagonist Kilogram-scale synthesis

Human Telomerase Inhibition in Cellular Assay

Tetrahydrothiophene-2-carboxylic acid has demonstrated human telomerase inhibition with an IC50 of 52–63 nM in HEK293T cells using the telomeric repeat amplification protocol (TRAP) assay [1]. The two reported measurements (IC50 = 52 nM when treated before telomerase elongation; IC50 = 63 nM when treated after elongation) indicate that this compound inhibits telomerase irrespective of the enzyme's catalytic stage, suggestive of a non-competitive or allosteric mechanism [2]. This sub-100 nM cellular potency is notable for a fragment-sized molecule (MW 132), placing it among the more potent small-molecule telomerase inhibitors identified to date, though comparative head-to-head data against benchmark telomerase inhibitors such as BIBR1532 or imetelstat are not available from the same assay platform.

Telomerase Cancer Cellular immortality TRAP assay HEK293T

Application Scenarios for Tetrahydrothiophene-2-carboxylic acid


PRODH Photoinactivation in Cancer Models

Use tetrahydrothiophene-2-carboxylic acid as a light-activatable covalent PRODH inactivator for spatiotemporal control of proline catabolism in cancer cell models [5]. The compound's ~100-fold IC50 shift from 2.3 mM (dark) to 22.4 µM (45-min white light illumination) enables experiments where enzyme inhibition can be triggered with spatial precision using focused light sources, a capability not achievable with oxygen-containing proline analogs such as S-(–)-tetrahydro-2-furoic acid [4].

PYCR1 Fragment-Based Inhibitor Design for Oncology

Use tetrahydrothiophene-2-carboxylic acid as a crystallographically validated fragment (PDB 8TD5, 1.81 Å) for soaking experiments and structure-guided elaboration targeting PYCR1 in proline-addicted cancers [5]. Its distinct sulfur-mediated active-site interactions offer an alternative chemical starting point to the pyran series (apparent Ki = 70 µM), enabling scaffold-hopping strategies for intellectual property diversification [4].

Chiral Building Block for GABA-AT and CXCR Synthesis

As a chiral building block, source racemic tetrahydrothiophene-2-carboxylic acid for enzymatic resolution campaigns producing the (2R) enantiomer at multikilogram scale, supporting both GABA-AT inactivator discovery programs [5] and CXCR antagonist clinical manufacturing [4]. The validated enzymatic resolution process provides a procurement de-risking pathway for programs advancing from preclinical to Phase I/II supply.

Telomerase Inhibitor Lead Optimization

Deploy tetrahydrothiophene-2-carboxylic acid as a fragment-sized (MW 132) telomerase inhibitor with sub-100 nM cellular potency (IC50 = 52–63 nM, HEK293T TRAP assay) [5] to initiate lead optimization programs targeting telomerase-driven cancers. Its exceptionally low molecular weight relative to its potency provides ample room for synthetic elaboration while maintaining drug-like physicochemical properties.

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